(1S,2S)-(-)-1,2-Diphenylethylenediamine (1S,2S)-(-)-1,2-Diphenylethylenediamine 1,2-Diphenylethylenediamine is a chiral molecule, generally used as a chiral resolving agent and as a precursor of the chiral auxiliary. It is also used as a chiral solvating agent in NMR study.

Brand Name: Vulcanchem
CAS No.: 29841-69-8
VCID: VC21169357
InChI: InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

(1S,2S)-(-)-1,2-Diphenylethylenediamine

CAS No.: 29841-69-8

Cat. No.: VC21169357

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-(-)-1,2-Diphenylethylenediamine - 29841-69-8

Specification

Description 1,2-Diphenylethylenediamine is a chiral molecule, generally used as a chiral resolving agent and as a precursor of the chiral auxiliary. It is also used as a chiral solvating agent in NMR study.

CAS No. 29841-69-8
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name (1S,2S)-1,2-diphenylethane-1,2-diamine
Standard InChI InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1
Standard InChI Key PONXTPCRRASWKW-KBPBESRZSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

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